Propargyl-PEG3-Sulfone-PEG3-Propargyl

説明

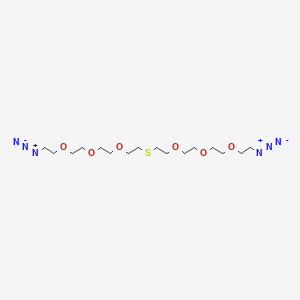

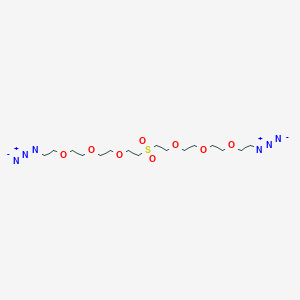

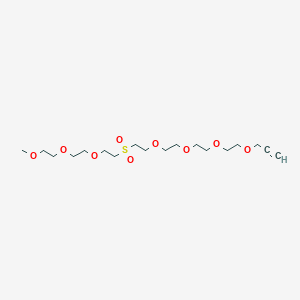

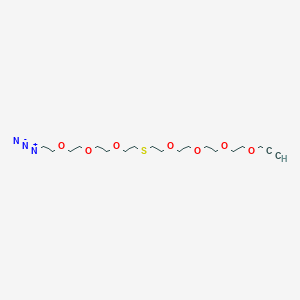

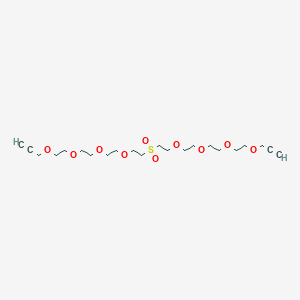

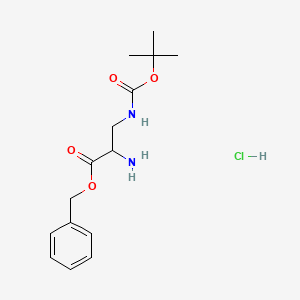

Propargyl-PEG3-Sulfone-PEG3-Propargyl is a PEG-based PROTAC linker . It contains two propargyl groups and can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

The propargyl groups in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages .Molecular Structure Analysis

The molecular formula of this compound is C22H38O10S . It has a molecular weight of 494.6 g/mol .Chemical Reactions Analysis

The propargyl groups in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 494.6 g/mol and a molecular formula of C22H38O10S . It is a PEG derivative containing two propargyl groups .科学的研究の応用

Synthesis and Bioconjugate Development

Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized with high efficiency, paving the way for the development of PEG-based bioconjugates for biomedical applications (Changhai Lu & W. Zhong, 2010). These derivatives, characterized by hydroxyl, carboxyl, mercapto, or hydrazide end groups, demonstrate the versatility of propargyl-PEG compounds in creating functional materials for targeted therapeutic delivery and diagnostic applications.

Asymmetric Synthesis and Organic Chemistry

The copper-catalyzed enantioselective construction of tertiary propargylic sulfones has been achieved, marking a significant advancement in the synthesis of compounds with potential in organic synthesis and medicinal chemistry (J. Gómez, Àlex Cristòfol, & A. Kleij, 2019). This methodology allows for the creation of propargylic sulfones featuring elusive quaternary stereocenters, demonstrating the critical role of propargyl-PEG derivatives in synthesizing structurally complex and potentially bioactive molecules.

Membrane Technology and Filtration

Propargyl-PEG compounds have been utilized in the modification of membrane surfaces to improve oil/water emulsion purification efficiency. Hydrogel-tethered polysulfone membranes, synthesized by grafting propargyl-poly(ethylene glycol) onto membrane surfaces, have shown excellent antifouling performance and permeance, indicating their potential in environmental and industrial separation processes (Tao Yuan et al., 2014).

DNA Binding and Cleavage Reactivity

The conjugation of propargylic sulfones with an anthraquinone structure has been explored for its DNA binding and cleavage characteristics, offering insights into the design of novel chemotherapeutic agents. Such compounds have demonstrated efficient DNA alkylation and photo-induced DNA cleavage, highlighting the therapeutic potential of propargyl-PEG derivatives in cancer treatment (Ken-ichi Haruna et al., 2006).

Environmental Catalysis

The synthesis of propargylic sulfones under catalyst- and additive-free conditions has been reported, contributing to the development of environmentally benign protocols in organic synthesis. This approach emphasizes the role of propargyl-PEG compounds in sustainable chemical processes, offering a pathway to synthesize complex molecules with minimal environmental impact (Yanan Liu et al., 2018).

作用機序

Target of Action

Propargyl-PEG3-Sulfone-PEG3-Propargyl is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This click chemistry reaction allows the compound to form stable triazole linkages .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin molecules, which signals for their degradation by the proteasome, a large protein complex responsible for protein degradation .

Pharmacokinetics

The presence of the peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially altering cell function or viability.

Action Environment

The action of this compound, like other PROTACs, occurs intracellularly . The efficacy and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other interacting molecules.

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O10S/c1-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33(23,24)22-20-32-18-16-30-14-12-28-10-8-26-6-4-2/h1-2H,5-22H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQRANPNXXSAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

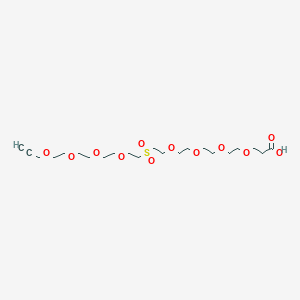

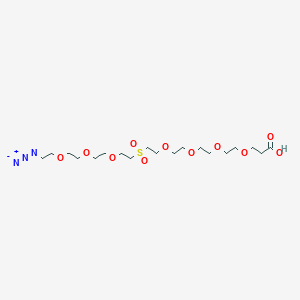

C#CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301143939 | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriaconta-1,30-diyne, 16,16-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2055024-44-5 | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriaconta-1,30-diyne, 16,16-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-thiahentriaconta-1,30-diyne, 16,16-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Diazabicyclo[3.2.1]octane](/img/structure/B3325029.png)

![ethyl (2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxypiperidin-3-ylidene]acetate](/img/structure/B3325030.png)

![(6-Methoxybenzo[d]thiazol-2-yl)methanol](/img/structure/B3325072.png)